Oxypyrronium bromide
Overview
Description
Oxypyrronium bromide is a quaternary ammonium compound known for its anticholinergic and spasmolytic properties. It has been used in various medical applications, particularly for its ability to inhibit gastric motility and reduce salivation. The compound has a molecular formula of C21H32NO3 and a molecular weight of 346.4837 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxypyrronium bromide typically involves the reaction of pyrrolidine derivatives with bromine. One common method includes the use of hydrogen bromide in acetic anhydride to produce the desired bromide compound . The reaction conditions often require careful control of temperature and the addition of reagents to ensure the formation of the bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated systems for the addition of reagents and control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Oxypyrronium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The bromide ion in this compound can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, acetic anhydride, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds .
Scientific Research Applications
Oxypyrronium bromide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.
Biology: Investigated for its effects on biological systems, particularly its anticholinergic properties.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of oxypyrronium bromide involves its interaction with muscarinic acetylcholine receptors. By acting as an antagonist at these receptors, it inhibits the parasympathetic nervous system, leading to reduced gastric motility and salivation. This effect is achieved through a dual mechanism: a specific anticholinergic effect at the acetylcholine-receptor sites and a direct effect on smooth muscle .
Comparison with Similar Compounds
Oxypyrronium bromide can be compared with other anticholinergic compounds such as ipratropium and oxyphenonium. While all these compounds share similar mechanisms of action, this compound is unique in its specific molecular structure and its particular efficacy in inhibiting gastric motility and reducing salivation .
List of Similar Compounds
- Ipratropium
- Oxyphenonium
- Atropine
These compounds are used in various medical applications and share similar pharmacological properties with this compound .
Properties
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32NO3.BrH/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3,5-6,10-11,18-19,24H,4,7-9,12-16H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGOKQARVJHRML-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971480 | |
Record name | 2-({[Cyclohexyl(hydroxy)phenylacetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561-43-3 | |
Record name | Pyrrolidinium, 2-[[(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]methyl]-1,1-dimethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=561-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxypyrronium bromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-({[Cyclohexyl(hydroxy)phenylacetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxypyrronium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYPYRRONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D79RM7Q04 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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